

Unveiling the Azido-PEG3-FLAG Peptide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Azido-PEG3-DYKDDDDK

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[City, State] – [Date] – In the intricate world of proteomics and drug development, precision and versatility are paramount. The Azido-PEG3-FLAG peptide has emerged as a powerful tool, enabling researchers to meticulously tag, capture, and analyze proteins of interest. This in-depth technical guide serves as a comprehensive resource for scientists and professionals in the field, detailing the core properties, experimental applications, and visualization of workflows involving this trifunctional peptide.

The Azido-PEG3-FLAG peptide is a synthetic construct meticulously designed with three key functional components: an azide group for bioorthogonal "click" chemistry, a hydrophilic polyethylene glycol (PEG3) linker, and the well-established FLAG epitope tag (DYKDDDDK) for immunodetection and purification. This unique combination allows for the covalent labeling of alkyne-modified biomolecules, enhanced solubility, and subsequent, highly specific isolation and analysis.

Core Physicochemical Properties

A thorough understanding of the peptide's physical and chemical characteristics is fundamental to its successful application. The following table summarizes the key quantitative data for the Azido-PEG3-FLAG peptide.

Property	Value	Source
Molecular Formula	C ₅₉ H ₈₈ N ₁₆ O ₂₇ S	Jena Bioscience[1]
Molecular Weight	1485.49 g/mol	Jena Bioscience[1]
Exact Mass	1484.57 g/mol	Jena Bioscience[1]
Purity	≥ 95% (HPLC)	Jena Bioscience[1], Peptidepharma[2]
Appearance	White to off-white solid	Jena Bioscience
Solubility	Water, PBS (up to 30 mM tested)	Jena Bioscience
Storage Conditions	Store at -20 °C	Jena Bioscience
Shelf Life	12 months from date of delivery	Jena Bioscience

Experimental Protocols

The utility of the Azido-PEG3-FLAG peptide is best demonstrated through its application in common biochemical workflows. Below are detailed methodologies for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and subsequent immunoprecipitation.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines the steps for covalently attaching the Azido-PEG3-FLAG peptide to an alkyne-modified protein in a cell lysate.

Materials:

- Cell lysate containing alkyne-modified protein
- Azido-PEG3-FLAG peptide
- Tris(2-carboxyethyl)phosphine (TCEP)

- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolymethyl)amine (THPTA)
- Copper(II) sulfate (CuSO_4)
- Protein extraction buffer
- Phosphate-buffered saline (PBS)
- DMSO or water for stock solutions

Procedure:

- Preparation of Reagents:
 - Prepare a 10 mM stock solution of Azido-PEG3-FLAG peptide in DMSO or water.
 - Prepare a 100 mM stock solution of TCEP in water.
 - Prepare a 20 mM stock solution of CuSO_4 in water.
 - Prepare a 100 mM stock solution of THPTA in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine 50 μL of protein lysate (1-5 mg/mL) with 90 μL of PBS buffer.
 - Add 20 μL of the 2.5 mM Azido-PEG3-FLAG peptide solution.
- Catalyst Addition:
 - Add 10 μL of the 100 mM THPTA solution and vortex briefly.
 - Add 10 μL of the 20 mM CuSO_4 solution and vortex briefly.
- Initiation and Incubation:

- Initiate the click reaction by adding 10 μ L of a freshly prepared 300 mM sodium ascorbate solution.
- Vortex the mixture briefly.
- Incubate the reaction for 30-60 minutes at room temperature, protected from light.
- Downstream Processing:
 - The FLAG-tagged protein is now ready for subsequent applications such as immunoprecipitation.

Protocol 2: Immunoprecipitation of FLAG-Tagged Proteins

This protocol describes the enrichment of the newly FLAG-tagged protein from the cell lysate using anti-FLAG affinity beads.

Materials:

- Cell lysate containing FLAG-tagged protein from Protocol 1
- Anti-FLAG M2 Affinity Gel or Magnetic Beads
- Tris-buffered saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
- Wash Buffer: TBS with 0.5% Nonidet™ P40 Substitute
- Elution Buffer: 0.1 M Glycine HCl, pH 3.5 or 3x FLAG peptide solution (150 ng/ μ L in TBS)
- Neutralization Buffer: 1 M Tris-HCl, pH 8.0

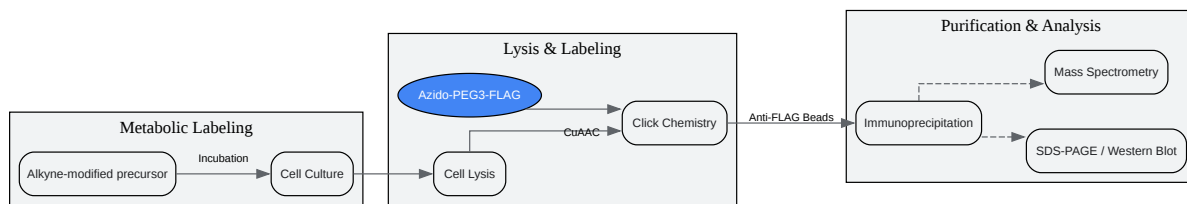
Procedure:

- Bead Preparation:
 - Dispense 20-40 μ L of the anti-FLAG bead slurry into a microcentrifuge tube.

- Wash the beads twice with 500 μ L of TBS, pelleting the beads by centrifugation (5,000 x g for 30 seconds) or using a magnetic stand between washes.
- Binding:
 - Add the cell lysate containing the FLAG-tagged protein to the washed beads.
 - Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.
- Washing:
 - Pellet the beads and discard the supernatant.
 - Wash the beads three times with 1 mL of Wash Buffer. After the final wash, carefully remove all residual buffer.
- Elution:
 - Acidic Elution: Add 5 resin volumes of 0.1 M Glycine HCl (pH 3.0) and incubate for 5 minutes at room temperature with gentle rotation. Pellet the beads and transfer the supernatant containing the purified protein to a new tube containing 1/10th volume of Neutralization Buffer.
 - Competitive Elution: Add 5 resin volumes of 3x FLAG peptide solution and incubate for 30 minutes at 4°C with gentle rotation. Pellet the beads and collect the supernatant.
- Analysis:
 - The eluted protein can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

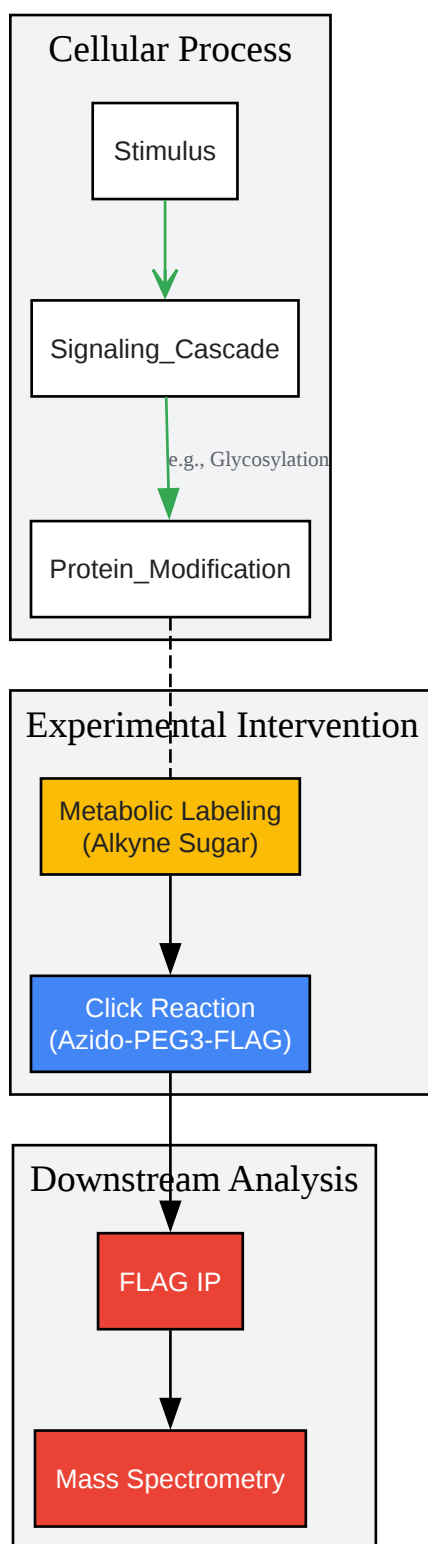
Visualizing the Workflow and Applications

To further elucidate the utility of the Azido-PEG3-FLAG peptide, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and its application in studying signaling pathways.



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Experimental workflow for protein labeling and analysis.



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Analysis of protein modifications in a signaling pathway.

The Azido-PEG3-FLAG peptide stands out as a cornerstone reagent in modern chemical biology, offering a streamlined and effective method for the investigation of complex biological systems. Its robust performance in diverse applications continues to empower researchers to push the boundaries of scientific discovery.

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References

- 1. Azide-PEG3-FLAG, Azide-containing FLAG Reagents - Jena Bioscience [jenabioscience.com]
- 2. peptidepharma.com [peptidepharma.com]
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